molecular formula C17H26N2O3 B5778694 ethyl 4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine-1-carboxylate

ethyl 4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5778694
M. Wt: 306.4 g/mol
InChI Key: JHMWAWFJYJPKOA-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 4-methoxy-2,3-dimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-2,3-dimethylphenylmethyl piperazine-1-carboxylate, while reduction of the ester group can produce ethyl 4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine-1-ethanol.

Scientific Research Applications

Ethyl 4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    1-(4-Methoxyphenyl)piperazine: Lacks the ethyl ester group and has different biological activity.

    4-(2,3-Dimethylphenyl)piperazine: Lacks the methoxy group and has different chemical properties.

    Ethyl 4-(4-Methylphenyl)piperazine-1-carboxylate: Lacks the methoxy and dimethyl groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-22-17(20)19-10-8-18(9-11-19)12-15-6-7-16(21-4)14(3)13(15)2/h6-7H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMWAWFJYJPKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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